molecular formula C9H10O3 B096695 2-Hydroxy-2-(4-methylphenyl)acetic acid CAS No. 18584-20-8

2-Hydroxy-2-(4-methylphenyl)acetic acid

Cat. No. B096695
Key on ui cas rn: 18584-20-8
M. Wt: 166.17 g/mol
InChI Key: SFGURAWGCAPHON-UHFFFAOYSA-N
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Patent
US07094799B2

Procedure details

A 300 gal reactor was charged with water (150 L) and sodium hydroxide (100 kg) and the solution was cooled to 10±5° C. A second 300 gal reactor was charged with chloroform (203 kg), benzyltriethylammonium chloride (8.2 kg) and 4-tolualdehyde (99 kg). The reaction mixture was heated to gentle reflux and the sodium hydroxide solution was added at a rate to maintain reflux. After the addition, which took approximately 6 hours, reflux was continued for at least another 3 hours. The hot reaction solution was added to 500 L of cold water (5° C.) and the mixture was stirred for approximately 15 minutes. The phases were allowed to separate. The lower organic layer was transferred to a holding tank. The aqueous layer was washed with chloroform (1×72 kg then 4×20 kg) to remove any unreacted 4-tolualdehyde. The combined organic phases were saved for later reprocessing. The aqueous layer was acidified to pH 1 with concentrated HCl (48 kg) to precipitate 4-methylmandelic acid as a yellow granular solid. After stirring the slurry overnight the product was isolated by filtration, washed with water (150 L), and dried in vacuo at 60° C. for at least 24 hours. The process gives approximately 80 kg of 4-methylmandelic acid. To the chloroform extracts from above was added benzyltriethylammonium chloride (approximately 4.5 kg) and the mixture is heated at reflux. To the reaction mixture was added a solution of sodium hydroxide (50 kg) in water (75 L). After the addition was complete (at least 1.5 hrs) the reaction mixture was heated at reflux overnight. The hot reaction mixture was added to a reactor containing 250 kg of water at 5±5° C. The layers were allowed to separate and the lower organic layer was discarded. The aqueous layer was washed with chloroform (1×36 kg then 4×10 kg). The pH of the aqueous layer was adjusted to 0.5 to 1.5 with concentrated hydrochloric acid. The slurry was stirred overnight at 25±5° C. The product was isolated by filtration, washed with water (50 L) and dried in vacuo for at least 24 hours. This produced an additional 34 kg of 4-methylmandelic acid.
Quantity
203 kg
Type
reactant
Reaction Step One
Quantity
99 kg
Type
reactant
Reaction Step One
Quantity
8.2 kg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 L
Type
reactant
Reaction Step Three
Quantity
100 kg
Type
reactant
Reaction Step Four
Name
Quantity
150 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3](Cl)(Cl)Cl.[C:7]1([CH3:15])[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][CH:8]=1.[OH2:16]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:15][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:14])[C:3]([OH:16])=[O:1])=[CH:9][CH:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
203 kg
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
99 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
8.2 kg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for approximately 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After the addition, which
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
least another 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The aqueous layer was washed with chloroform (1×72 kg
CUSTOM
Type
CUSTOM
Details
4×20 kg) to remove any unreacted 4-tolualdehyde
CUSTOM
Type
CUSTOM
Details
to precipitate 4-methylmandelic acid as a yellow granular solid
STIRRING
Type
STIRRING
Details
After stirring the slurry overnight the product
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water (150 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. for at least 24 hours

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC=C(C(C(=O)O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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